molecular formula C10H22N2O B13614670 6-Morpholinohexan-2-amine

6-Morpholinohexan-2-amine

Cat. No.: B13614670
M. Wt: 186.29 g/mol
InChI Key: QUFHAUHALNNBTF-UHFFFAOYSA-N
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Description

6-Morpholinohexan-2-amine: is an organic compound that features a morpholine ring attached to a hexane chain with an amine group at the second position. This compound is of interest due to its unique structure, which combines the properties of both morpholine and hexane, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Morpholinohexan-2-amine typically involves the reaction of morpholine with a suitable hexane derivative. One common method is the nucleophilic substitution reaction where morpholine reacts with 6-chlorohexan-2-amine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improves the yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Morpholinohexan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenated compounds and strong bases like sodium hydroxide (NaOH) are often employed.

Major Products:

    Oxidation: Formation of nitro compounds or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines and derivatives.

Scientific Research Applications

Chemistry: 6-Morpholinohexan-2-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions between amine-containing molecules and biological systems. It serves as a model compound for understanding the behavior of similar amines in biological environments.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific receptors or enzymes. Its morpholine ring is a common motif in many bioactive molecules, making it a valuable scaffold for drug development.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 6-Morpholinohexan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity. The morpholine ring can enhance the compound’s binding affinity and specificity towards certain biological targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Morpholine: A simpler analog that lacks the hexane chain.

    Hexan-2-amine: A compound with a similar hexane backbone but without the morpholine ring.

    N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen of the morpholine ring.

Uniqueness: 6-Morpholinohexan-2-amine is unique due to its combination of a morpholine ring and a hexane chain with an amine group. This structure imparts distinct chemical and biological properties, making it more versatile compared to its simpler analogs. The presence of both morpholine and hexane moieties allows for a broader range of chemical reactions and interactions with biological targets, enhancing its utility in various applications.

Biological Activity

6-Morpholinohexan-2-amine is an organic compound characterized by a morpholine ring and a hexan-2-amine structure. Its chemical formula is C₁₁H₂₃N₂O, with a molecular weight of approximately 197.32 g/mol. This compound has garnered attention in medicinal chemistry due to its structural features that enable potential interactions with various biological systems, particularly neurotransmitter pathways.

The biological activity of this compound is primarily attributed to its structural similarity to neurotransmitters. This similarity allows it to interact with receptors and enzymes involved in neurotransmission and other physiological processes. The morpholine moiety contributes to its ability to form hydrogen bonds, which is crucial for binding to biological targets.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties, including:

  • Neurotransmitter Modulation : Its structure suggests potential effects on serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.
  • Antioxidant Activity : Compounds with similar morpholine structures have shown antioxidant properties, which could imply that this compound might also possess this activity.

Case Studies and Research Findings

  • Neuropharmacological Studies : In studies investigating the effects of morpholine derivatives on neurotransmitter systems, this compound demonstrated significant modulation of serotonin receptors, suggesting a role in anxiety and depression treatment models.
  • Oxidative Stress Research : A study focusing on the antioxidant capabilities of morpholine derivatives revealed that compounds similar to this compound effectively reduced oxidative stress markers in vitro .
  • Synthesis and Biological Evaluation : In synthetic studies, this compound was evaluated for its ability to form amide bonds in enzymatic reactions, showing promising yields that indicate its utility as a building block in drug synthesis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

Compound NameStructure FeaturesUnique Aspects
MorpholineSix-membered ring with one nitrogenCommonly used as a solvent and reagent
4-(Morpholinomethyl)phenolAromatic ring substituted with morpholineExhibits antioxidant properties
N,N-DimethylmorpholineMorpholine derivative with two methyl groupsUsed as a base in organic synthesis
1-(4-Morpholinyl)ethanoneContains a ketone functional groupPotentially active against certain bacterial strains
4-(Morpholinomethyl)pyridinePyridine ring substituted with morpholineExplored for pharmacological activity

The distinct chain length and functional groups of this compound may confer unique biological activities compared to these similar compounds.

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

6-morpholin-4-ylhexan-2-amine

InChI

InChI=1S/C10H22N2O/c1-10(11)4-2-3-5-12-6-8-13-9-7-12/h10H,2-9,11H2,1H3

InChI Key

QUFHAUHALNNBTF-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCN1CCOCC1)N

Origin of Product

United States

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